molecular formula C12H11N5O B109704 Phenol, 2-[(9H-purin-6-ylamino)methyl]- CAS No. 20366-83-0

Phenol, 2-[(9H-purin-6-ylamino)methyl]-

Cat. No.: B109704
CAS No.: 20366-83-0
M. Wt: 241.25 g/mol
InChI Key: AKOVXPNRITVXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[(9H-purin-6-ylamino)methyl]- is a chemical compound with the molecular formula C12H11N5O This compound is notable for its unique structure, which includes a phenol group and a purine derivative

Scientific Research Applications

Phenol, 2-[(9H-purin-6-ylamino)methyl]- is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Used in the development of advanced materials and chemical processes.

Safety and Hazards

Phenol, 2-[(1H-purin-6-ylamino)methyl]- is a chemical compound that should be handled with care. While specific safety data for this compound is not available, phenol, a related compound, is known to be toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(9H-purin-6-ylamino)methyl]- typically involves the reaction of a phenol derivative with a purine derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by the addition of the purine derivative to form the desired product. The reaction conditions often include a solvent such as dimethyl sulfoxide or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-[(9H-purin-6-ylamino)methyl]- may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(9H-purin-6-ylamino)methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The purine derivative can be reduced under specific conditions.

    Substitution: Both the phenol and purine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted phenol and purine derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of Phenol, 2-[(9H-purin-6-ylamino)methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the purine derivative can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Phenol, 2-[(9H-purin-6-ylamino)methyl]- can be compared with other similar compounds, such as:

    Phenol, 2-[(1H-purin-9-ylamino)methyl]-: Similar structure but different position of the purine derivative.

    Phenol, 2-[(1H-pyrimidin-6-ylamino)methyl]-: Contains a pyrimidine derivative instead of a purine derivative.

    Phenol, 2-[(1H-imidazol-4-ylamino)methyl]-: Contains an imidazole derivative instead of a purine derivative.

Properties

IUPAC Name

2-[(7H-purin-6-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-9-4-2-1-3-8(9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOVXPNRITVXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468210
Record name Phenol, 2-[(1H-purin-6-ylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20366-83-0
Record name Phenol, 2-[(1H-purin-6-ylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.